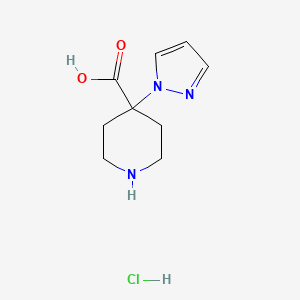
4-(1H-ピラゾール-1-イル)-4-ピペリジンカルボン酸塩酸塩
概要
説明
4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered rings containing one nitrogen atom. This compound is characterized by the presence of a pyrazole ring attached to a piperidine ring, which is further modified with a carboxylic acid group and a hydrochloride moiety.
科学的研究の応用
4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
作用機序
Pyrazole and Imidazole Moieties
Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also a five-membered heterocyclic moiety, but it contains three carbon atoms, two nitrogen atoms, and two double bonds . These moieties are known for their diverse pharmacological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The mode of action of these compounds often involves interactions with various biological targets. For example, some compounds containing the pyrazole moiety have been found to inhibit the activity of certain enzymes, leading to their therapeutic effects . .
Biochemical Pathways
The biochemical pathways affected by these compounds can also vary widely. Some compounds might affect the production of certain proteins or other molecules within the cell, while others might interfere with signal transduction pathways .
Pharmacokinetics
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
The result of the compound’s action at the molecular and cellular level can lead to various physiological effects. For example, compounds that inhibit the activity of certain enzymes might lead to a decrease in the production of certain molecules, which could have therapeutic effects .
Action Environment
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is responsible for hydrolyzing acetylcholine in the cholinergic nervous system . The interaction between 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft. Additionally, this compound has been found to interact with other proteins involved in cellular signaling pathways, further influencing biochemical reactions.
Cellular Effects
The effects of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride has been shown to affect the expression of genes involved in oxidative stress response and inflammation . By altering the expression of these genes, the compound can impact cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the binding of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride to acetylcholinesterase results in the inhibition of the enzyme’s activity, preventing the breakdown of acetylcholine . Additionally, this compound has been found to interact with transcription factors, leading to changes in gene expression and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride vary with different dosages in animal models. Studies have demonstrated that low doses of this compound can have beneficial effects on cellular function, while high doses may result in toxic or adverse effects . For instance, low doses of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride have been shown to enhance cognitive function in animal models, whereas high doses can lead to neurotoxicity and other adverse effects.
Metabolic Pathways
4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. This compound has been found to affect the activity of enzymes involved in oxidative stress response and inflammation, leading to changes in metabolic pathways . Additionally, 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride can influence the levels of metabolites such as malondialdehyde, a biomarker for oxidative stress .
Transport and Distribution
The transport and distribution of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with transporters involved in the uptake and efflux of small molecules, influencing its localization and accumulation within cells . The distribution of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride within tissues can also impact its biochemical properties and cellular effects.
Subcellular Localization
The subcellular localization of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride plays a crucial role in its activity and function. This compound has been found to localize to specific compartments or organelles within cells, where it can exert its effects on cellular processes . Targeting signals and post-translational modifications may direct 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride to particular subcellular locations, influencing its interactions with biomolecules and subsequent cellular effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Attachment to Piperidine: The pyrazole ring is then attached to the piperidine ring through nucleophilic substitution reactions.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation reactions.
Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the carboxylic acid with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Derivatives with different functional groups.
類似化合物との比較
4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other piperidine derivatives, pyrazole derivatives, and carboxylic acid derivatives.
特性
IUPAC Name |
4-pyrazol-1-ylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-8(14)9(2-5-10-6-3-9)12-7-1-4-11-12;/h1,4,7,10H,2-3,5-6H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJGCCFZDSOPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)O)N2C=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


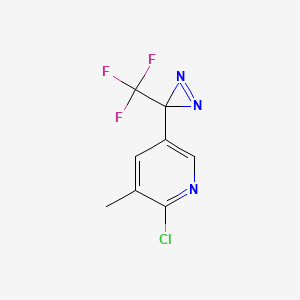
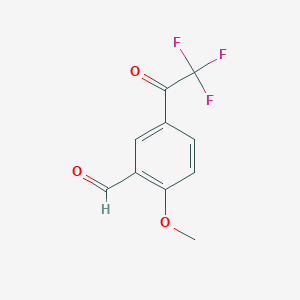
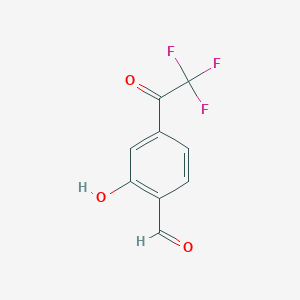

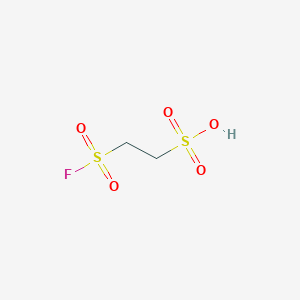
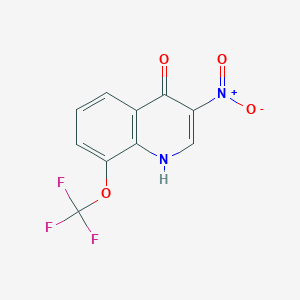
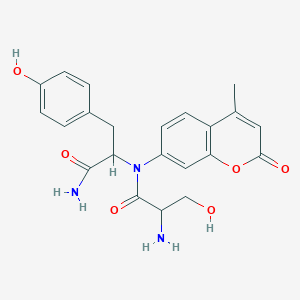

![{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester](/img/structure/B1487254.png)
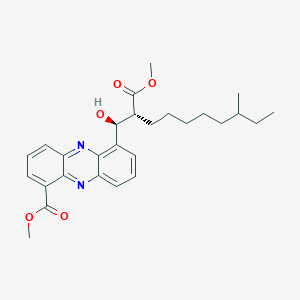
![3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1487257.png)
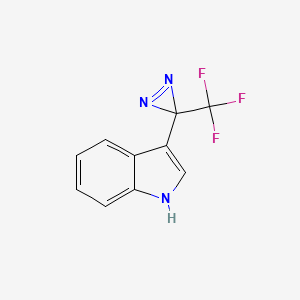
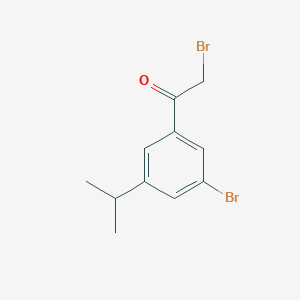
![1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1487260.png)
